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Compound of Interest

Compound Name: RX-3117

Cat. No.: B1684301 Get Quote

An In-depth Overview of the Molecular Structure, Mechanism of Action, and Preclinical/Clinical

Development of a Novel Nucleoside Analog

Core Compound Details: The Molecular Structure of
RX-3117
RX-3117 is a novel, orally available small molecule and a cytidine analog with potential

antineoplastic activity. Its chemical structure is a key determinant of its unique mechanism of

action and pharmacological profile.

Table 1: Molecular Identity of RX-3117
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Parameter Value

IUPAC Name

4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-

(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-

one

SMILES Notation
O=C1N([C@@H]2C(F)=C(CO)--INVALID-LINK--

[C@H]2O)C=CC(N)=N1

Molecular Formula C₁₀H₁₂FN₃O₄

Molecular Weight 257.22 g/mol [1][2]

CAS Number 865838-26-2[3]

Synonyms TV-1360, Fluorocyclopentenylcytosine

Mechanism of Action and Signaling Pathway
RX-3117 exhibits a dual mechanism of action that distinguishes it from other nucleoside

analogs. Its anticancer activity is initiated by its selective activation within cancer cells and

culminates in the disruption of DNA and RNA synthesis and the epigenetic modification of gene

expression.

Upon oral administration, RX-3117 is absorbed and transported into cancer cells, primarily via

the human equilibrative nucleoside transporter 1 (hENT1). Inside the cell, it is activated through

a series of phosphorylation steps. The initial and rate-limiting step is the conversion of RX-3117
to its monophosphate form (RX-3117-MP) by the enzyme uridine-cytidine kinase 2 (UCK2).

UCK2 is notably overexpressed in various tumor types compared to normal tissues, which

contributes to the tumor-selective activation of RX-3117.

Following its initial phosphorylation, RX-3117-MP is further phosphorylated to its diphosphate

(RX-3117-DP) and active triphosphate (RX-3117-TP) forms. RX-3117-TP can then be

incorporated into both RNA and DNA, leading to the inhibition of their synthesis and ultimately

inducing cell cycle arrest and apoptosis.

In addition to its role as a fraudulent nucleotide, RX-3117 also inhibits DNA methyltransferase 1

(DNMT1). This inhibition leads to a reduction in DNA methylation, which can result in the re-
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expression of tumor suppressor genes that were epigenetically silenced, further contributing to

the compound's anticancer effects.
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Click to download full resolution via product page

Figure 1. Simplified signaling pathway of RX-3117's mechanism of action.

Quantitative Preclinical and Clinical Data
The following tables summarize key quantitative data from preclinical and clinical studies of

RX-3117.

Table 2: In Vitro Cytotoxicity of RX-3117 in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)

HCT-116 Colon 0.39

MDA-MB-231 Breast 0.18

PANC-1 Pancreatic 0.62

Caki-1 Renal 0.84

MCF7 Breast 0.34

A549 Lung 0.34

MKN45 Gastric 0.50

U251 Glioblastoma 0.83

Table 3: In Vivo Efficacy of RX-3117 in Xenograft Models
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Xenograft Model Cancer Type
RX-3117 Tumor
Growth Inhibition
(%)

Gemcitabine Tumor
Growth Inhibition
(%)

Colo 205 Colon 100 28

H460 Non-Small Cell Lung 78 30

H69 Small Cell Lung 62 25

CaSki Cervical 66 0

CTG-0298 Pancreatic 76 38

Table 4: Pharmacokinetic Parameters of Oral RX-3117 in Cancer Patients

Dose Cₘₐₓ (ng/mL) Tₘₐₓ (hours) t₁/₂ (hours)
Oral
Bioavailability
(%)

50 mg 303.3 2.16 13.95 55.7

100 mg 311.43 2.49 20.92 33.4

Table 5: Clinical Efficacy of RX-3117 in Combination with Nab-Paclitaxel in Metastatic

Pancreatic Cancer

Response Percentage of Patients

Overall Response Rate (ORR) 23.1%

Disease Control Rate (DCR) 74.4%

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in RX-3117
research.
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In Vitro Cytotoxicity Assessment: Sulforhodamine B
(SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the

measurement of cellular protein content.

Materials:

96-well microtiter plates

Complete cell culture medium

RX-3117 stock solution (e.g., in DMSO)

Trichloroacetic acid (TCA), 10% (w/v) in water

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

Tris base solution, 10 mM, pH 10.5

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-20,000 cells per well in 100

µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Drug Treatment: Prepare serial dilutions of RX-3117 in complete medium. Add 100 µL of the

drug solutions to the respective wells. Include a vehicle control (e.g., DMSO diluted to the

highest concentration used for RX-3117).

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

Washing: Carefully wash the plates five times with slow-running tap water and allow them to

air dry.
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Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature

for 30 minutes.

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove

unbound SRB. Allow the plates to air dry completely.

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-

bound dye.

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-

treated control.

Analysis of Intracellular RX-3117 Nucleotides by LC-
MS/MS
This method allows for the quantification of RX-3117 and its phosphorylated metabolites within

cells.

Materials:

Cell culture dishes

RX-3117

Ice-cold methanol (60%)

LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole)

Reversed-phase C18 column

Mobile phase A: 10 mM ammonium acetate in water, pH 7.0

Mobile phase B: Acetonitrile

Internal standard (e.g., a stable isotope-labeled analog of RX-3117)
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Procedure:

Cell Treatment and Lysis: Treat cultured cells with RX-3117 for the desired time. After

incubation, wash the cells with ice-cold PBS and lyse them with 1 mL of ice-cold 60%

methanol.

Sample Preparation: Scrape the cells and collect the lysate. Add the internal standard.

Centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant and evaporate to

dryness under a stream of nitrogen.

Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis:

Inject the sample onto the C18 column.

Use a gradient elution program, for example, starting with 95% mobile phase A and

increasing the percentage of mobile phase B over time.

Set the mass spectrometer to operate in positive ion mode with multiple reaction

monitoring (MRM) to detect the specific parent-to-product ion transitions for RX-3117 and

its phosphorylated forms.

Data Analysis: Quantify the concentrations of RX-3117 and its metabolites by comparing

their peak areas to those of the internal standard and a standard curve.

Western Blotting for DNMT1 Expression
This technique is used to detect and quantify the levels of DNMT1 protein in cells following

treatment with RX-3117.

Materials:

Cell culture dishes

RX-3117

Lysis buffer (e.g., RIPA buffer) with protease inhibitors
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BCA protein assay kit

SDS-PAGE gels

Nitrocellulose or PVDF membranes

Primary antibody against DNMT1

Primary antibody against a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Lysis: Treat cells with RX-3117 for the desired duration. Wash the cells with PBS and

lyse them in lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer. Separate the proteins by size using SDS-PAGE.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

DNMT1 (diluted in blocking buffer) overnight at 4°C.

Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using

an imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody

against a loading control to normalize for protein loading.

In Vivo Xenograft Studies
These studies are crucial for evaluating the antitumor efficacy of RX-3117 in a living organism.

Materials:

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

Human cancer cell line of interest

Matrigel (optional)

RX-3117 formulation for oral gavage

Calipers

Procedure:

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10

million cells in PBS, with or without Matrigel) into the flank of each mouse.

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors

reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control

groups.

Drug Administration: Administer RX-3117 orally (e.g., by gavage) at the desired dose and

schedule. The control group should receive the vehicle.
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Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and

calculate the tumor volume using the formula: (Length x Width²) / 2.

Endpoint: Continue the treatment for a predetermined period or until the tumors in the control

group reach a specific size. At the end of the study, euthanize the mice and excise the

tumors for further analysis (e.g., weight measurement, histological examination).

Data Analysis: Calculate the tumor growth inhibition (TGI) for the RX-3117-treated group

compared to the vehicle-treated group.

This technical guide provides a comprehensive overview of the molecular structure,

mechanism of action, and key experimental data and protocols related to RX-3117. It is

intended to serve as a valuable resource for researchers and professionals in the field of

oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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